![molecular formula C8H5ClN4 B2757068 2-Chloro-4-(pyrazin-2-yl)pyrimidine CAS No. 1543236-38-9](/img/structure/B2757068.png)
2-Chloro-4-(pyrazin-2-yl)pyrimidine
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Overview
Description
2-Chloro-4-(pyrazin-2-yl)pyrimidine is a pyrimidine derivative . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
Synthesis Analysis
The synthesis of this compound involves various reactions, making it valuable in the synthesis of complex organic compounds . An efficient synthesis of C2-aryl pyrimidine derivatives via Pd-catalyzed Hiyama couplings has been developed .Molecular Structure Analysis
The molecular structure of this compound is C4H3ClN2 . The structure of pyrimidines has been considered as a privileged structure in medicinal chemistry .Chemical Reactions Analysis
This compound undergoes various chemical reactions. For instance, it undergoes palladium-catalyzed Hiyama cross-couplings .Scientific Research Applications
2-Chloro-4-(pyrazin-2-yl)pyrimidine has shown potential in various scientific research applications. One of the most promising applications is in the field of drug discovery and development. The compound has been shown to have inhibitory activity against several enzymes and receptors, making it a potential candidate for the development of new drugs for the treatment of various diseases. Additionally, the compound has been studied for its potential use as a fluorescent probe for imaging applications.
Mechanism of Action
Target of Action
Pyrimidine derivatives have been known to exhibit a wide range of pharmacological activities . They have been employed in the design of privileged structures in medicinal chemistry .
Biochemical Pathways
It’s known that pyrimidines have diverse types of biological and pharmaceutical activities, including antimicrobial, antiviral, antitumor, and antifibrotic compounds .
Result of Action
It’s known that some pyrimidine derivatives have shown better anti-fibrotic activities than certain standard drugs .
Advantages and Limitations for Lab Experiments
One advantage of using 2-Chloro-4-(pyrazin-2-yl)pyrimidine in lab experiments is its versatility. The compound can be easily synthesized and has shown potential in various scientific research applications. Additionally, the compound has been shown to have low toxicity, making it a relatively safe compound to work with. However, one limitation of using the compound in lab experiments is its limited solubility in water. This can make it difficult to work with in aqueous solutions.
Future Directions
There are several future directions for research on 2-Chloro-4-(pyrazin-2-yl)pyrimidine. One direction is to further investigate the mechanism of action of the compound. This could involve identifying the specific targets that the compound binds to and determining the structural basis of this binding. Another direction is to investigate the potential of the compound as a fluorescent probe for imaging applications. This could involve developing new imaging techniques that utilize the compound as a probe. Additionally, further research is needed to determine the potential of the compound as a drug candidate for the treatment of various diseases. This could involve testing the compound in animal models and conducting clinical trials to determine its safety and efficacy in humans.
Conclusion
In conclusion, this compound is a versatile compound that has shown potential in various scientific research applications. Its synthesis method is relatively straightforward, and it has been shown to have low toxicity. The compound has inhibitory activity against several enzymes and receptors, making it a potential candidate for the development of new drugs. Additionally, the compound has been shown to have anxiolytic and sedative effects, suggesting that it may have potential as a treatment for anxiety disorders. Further research is needed to fully understand the mechanism of action of the compound and to determine its potential as a drug candidate and fluorescent probe.
Synthesis Methods
The synthesis of 2-Chloro-4-(pyrazin-2-yl)pyrimidine involves the reaction of 2-chloropyrimidine with pyrazine in the presence of a base catalyst. The reaction is typically carried out under reflux conditions in a solvent such as dimethylformamide or dimethyl sulfoxide. The resulting product is a white crystalline solid that can be purified through recrystallization or column chromatography.
Safety and Hazards
Biochemical Analysis
Biochemical Properties
2-Chloro-4-(pyrazin-2-yl)pyrimidine has been found to interact with various enzymes and proteins. For instance, pyrimidine-based analogues have been shown to inhibit the α-amylase enzyme, which plays a role in the treatment of diabetes .
Cellular Effects
Some pyrimidine derivatives have been found to exhibit antifibrotic activities, suggesting that this compound may also influence cellular processes .
Molecular Mechanism
It is known that pyrimidine derivatives can exert their effects at the molecular level through various mechanisms, such as binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
Pyrimidine metabolism is known to be involved in various biological processes, and dysfunction of pyrimidine metabolism is closely related to cancer progression .
properties
IUPAC Name |
2-chloro-4-pyrazin-2-ylpyrimidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN4/c9-8-12-2-1-6(13-8)7-5-10-3-4-11-7/h1-5H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVARYLMBXBMCKC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1C2=NC=CN=C2)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1543236-38-9 |
Source
|
Record name | 2-chloro-4-(pyrazin-2-yl)pyrimidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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